molecular formula C13H11NO4S2 B131012 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide CAS No. 1391051-98-1

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide

Cat. No. B131012
CAS RN: 1391051-98-1
M. Wt: 309.4 g/mol
InChI Key: PMFPVNVEKDXYHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide is C13H11NO4S2, and its molecular weight is 309.36 .


Chemical Reactions Analysis

The unique properties of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide make it ideal for studying oxidation-reduction reactions.


Physical And Chemical Properties Analysis

Oxidized phenothiazine chromophores, such as 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide, have received significant attention in various technological applications due to their excellent photoluminescence properties, low toxicity, easy synthetic modification, non-planar structure, and environmentally friendly behavior . They exhibit high phosphorescence quantum yields, better photochemical and photothermal stabilities, and long-lived emission lifetimes in the solid state .

Future Directions

The oxidized phenothiazine derivatives possess room temperature phosphorescence properties which enhance the importance of phenothiazine 5-oxide and phenothiazine 5,5-dioxide units and provide a new pathway for their multi-purpose applications like digital security, optical recording devices, bioimaging, sensors, organic light-emitting diodes, data storage, low-cost anti-counterfeiting technologies, and temperature monitoring . The outlook of this review provides a better understanding of the significance of phenothiazine 5-oxide and phenothiazine 5,5-dioxide units for the development of novel materials for optoelectronic and biological applications .

properties

IUPAC Name

2-methylsulfonyl-10H-phenothiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c1-19(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)20(13,17)18/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFPVNVEKDXYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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